Methoxymethanol

Combustion Chemistry Kinetic Modeling Unimolecular Reactions

Methoxymethanol (CH₃OCH₂OH, CAS 4461-52-3) is a bifunctional C2 hemiformal that exists in spontaneous equilibrium with formaldehyde and methanol, categorizing it as both an ether and an alcohol. It is a reactive, volatile oxygenated organic compound of low stability, found in both terrestrial and extraterrestrial environments.

Molecular Formula C2H6O2
Molecular Weight 62.07 g/mol
CAS No. 4461-52-3
Cat. No. B1221974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethanol
CAS4461-52-3
Molecular FormulaC2H6O2
Molecular Weight62.07 g/mol
Structural Identifiers
SMILESCOCO
InChIInChI=1S/C2H6O2/c1-4-2-3/h3H,2H2,1H3
InChIKeyVHWYCFISAQVCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxymethanol (CAS 4461-52-3): A Reactive Hemiformal for Combustion and Astrochemical Research


Methoxymethanol (CH₃OCH₂OH, CAS 4461-52-3) is a bifunctional C2 hemiformal that exists in spontaneous equilibrium with formaldehyde and methanol, categorizing it as both an ether and an alcohol [1]. It is a reactive, volatile oxygenated organic compound of low stability, found in both terrestrial and extraterrestrial environments [2]. Its unique structure, featuring a secondary carbon adjacent to both ether and hydroxyl groups, dictates its specific chemical behavior, distinguishing it from simple alcohols, ethers, or other hemiformals [3].

Why Methoxymethanol Cannot Be Substituted by Generic C2 Oxygenates or Simple Hemiformals


Generic substitution of methoxymethanol with other small oxygenates (e.g., ethanol, dimethoxymethane) or even its structural homolog ethoxymethanol is scientifically invalid due to its unique and quantifiable reaction kinetics and physical properties. Methoxymethanol's specific bond dissociation energies and dominant unimolecular decomposition pathway (rapid H-atom migration to form methanol + formaldehyde) are not shared by isomers like 2-methoxyethanol, which primarily undergoes bond fission [1]. Furthermore, its formation is part of a complex equilibrium with formaldehyde and methanol that is not replicated by other hemiformals, directly impacting its concentration in reactive mixtures and its utility as a kinetic intermediate or astrochemical tracer [2]. Using an alternative compound in a combustion model or an astrochemical simulation would lead to fundamentally different and incorrect predictions of species concentrations and reaction rates.

Quantitative Differentiation of Methoxymethanol from Closest Analogs: A Comparative Evidence Guide


High-Temperature Decomposition Pathway Divergence: Methoxymethanol vs. 2-Methoxyethanol

At high temperatures, methoxymethanol's unimolecular decomposition is dominated by rapid H-atom migration to yield methanol and formaldehyde. This is in stark contrast to its structural isomer, 2-methoxyethanol, where this reaction is geometrically constrained, and bond fission pathways are dominant [1]. The study provides ab initio-derived reaction rate parameters for these diverging pathways, which are critical for accurate kinetic modeling of fuel combustion [1].

Combustion Chemistry Kinetic Modeling Unimolecular Reactions

Impact on Fuel Reactivity: Methoxymethanol Reduces Laminar Burning Velocity vs. Methanol

The presence of methoxymethanol in a methanol-formaldehyde fuel mixture leads to a quantifiable reduction in fuel reactivity. Laminar burning velocity measurements show that for a mixture with 5.84% formaldehyde at rich conditions and 298 K, partial condensation of methoxymethanol occurs [1]. Sensitivity analysis reveals this is due to methoxymethanol's conversion to CH₃OCHOH radicals, which decompose into the slowly reacting species formic acid and methyl radicals, a pathway not present for the parent fuels methanol or formaldehyde alone [1].

Combustion Engineering Fuel Chemistry Laminar Flames

Specificity as a Catalytic Intermediate: Methoxymethanol Formation on Pd Catalysts vs. Other Oxygenates

Methoxymethanol is directly observed as a gas-phase product during methanol oxidation over common Pd-based catalysts, including pure Pd, AuₓPdᵧ alloys, and oxide-supported Pd [1]. It is proposed as a critical intermediate in the production of methyl formate [1]. This specific formation pathway is not a general characteristic of all oxygenates; for instance, dimethoxymethane (methylal) is a stable solvent that does not form under these mild oxidative conditions and does not participate in the same catalytic cycle .

Catalysis Methanol Oxidation Reaction Mechanisms

Astrochemical Abundance: Methoxymethanol vs. Methanol in Interstellar Space

Methoxymethanol has been identified as a distinct complex organic molecule (COM) in star-forming regions via its gas-phase signatures. In the high-mass star-forming region NGC 6334I, its column density is derived to be ~34 times less abundant than its parent molecule, methanol (CH₃OH) [1]. Laboratory astrochemical simulations show a similar abundance ratio of methoxymethanol to methanol of about 0.05, which is 6 times lower than observed in NGC 6334I [2]. This quantifiable abundance ratio serves as a specific tracer of interstellar chemical processes, a role not filled by any other molecule.

Astrochemistry Interstellar Medium Spectroscopy

Analytical Challenges: The Inherent Instability of Methoxymethanol vs. Stable Analogs

Methoxymethanol's low thermal stability and existence in dynamic equilibrium pose significant analytical challenges, directly contrasting with the robust stability of analogs like dimethoxymethane . A patent specifically addresses the difficulty of purchasing a standard sample and the compound's instability during gas chromatography (GC) analysis [1]. The method described (CN111579663A) was developed precisely because methoxymethanol cannot be quantified using conventional GC techniques that are routine for stable solvents like dimethoxymethane (methylal), which is described as 'stable' and can be stored at 2-8°C .

Analytical Chemistry Gas Chromatography Method Development

Primary Research and Industrial Application Scenarios for Methoxymethanol (CAS 4461-52-3)


Kinetic Modeling of Oxymethylene Ether (OME) Fuel Combustion

Methoxymethanol is an essential intermediate in the combustion chemistry of OMEs and methanol-formaldehyde fuel mixtures. Its specific decomposition pathways, dominated by H-atom migration to form methanol and formaldehyde, are not replicated by other hydroxy ethers like 2-methoxyethanol [1]. Accurate kinetic models for OME combustion must incorporate the unique rate constants and branching ratios for methoxymethanol unimolecular reactions, as derived from high-level ab initio calculations [1]. Using these parameters, researchers can correctly predict ignition delay times and intermediate species concentrations, which models lacking methoxymethanol-specific data cannot achieve [1].

Mechanistic Studies of Methanol Oxidation over Pd-Based Catalysts

In catalytic studies, methoxymethanol serves as a critical, observable intermediate in the selective oxidation of methanol to methyl formate. It has been directly detected in the gas phase 500 μm above Pd, AuₓPdᵧ, and oxide-supported Pd catalyst surfaces using operando mass spectrometry [2]. Tracking its formation and consumption as a function of temperature and reactant feed ratio provides a direct, quantitative constraint for microkinetic models of methanol oxidation [2]. This application is unique to methoxymethanol, as it is a reactive intermediate in this specific catalytic cycle, unlike stable solvents such as dimethoxymethane .

Astrochemical Modeling of Complex Organic Molecule (COM) Formation

Methoxymethanol is a specific astrochemical tracer used to constrain models of COM formation in star-forming regions. Its column density, measured to be ~34 times less abundant than methanol in NGC 6334I [3], provides a quantitative benchmark for simulations. Laboratory experiments that form methoxymethanol via the recombination of CH₂OH and CH₃O radicals yield an abundance ratio of about 0.05 relative to methanol, which is 6 times lower than the observed value [4]. This discrepancy drives the refinement of reaction networks and points to incomplete knowledge of interstellar chemistry [4], a scientific question that cannot be probed using other more abundant or unrelated molecules.

Analytical Method Development for Reactive Hemiformals

The inherent instability of methoxymethanol, which spontaneously equilibrates with formaldehyde and methanol, makes it a challenging analyte that requires specialized quantification methods [5]. Its thermal instability during gas chromatography has necessitated the development of novel analytical techniques, such as a method to determine the relative correction factor for methanol without a methoxymethanol standard [5]. This application is a direct consequence of its low stability, which differentiates it from stable hemiformals and ethers, and makes it a benchmark compound for developing analytical methods for reactive intermediates in complex mixtures.

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